2-(Bromomethyl)-6-fluoroquinoline
Description
Significance of Quinolines as Core Heterocyclic Scaffolds in Scientific Disciplines
The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netnih.gov Its inherent chemical properties, including the ability to form salts and undergo various substitution reactions, make it a versatile building block for designing novel molecules. nih.gov The functionalization of the quinoline ring at different positions can lead to a wide spectrum of biological activities, and its derivatives are central to numerous commercially available drugs. researchgate.netnih.gov
Researchers have extensively explored quinoline derivatives for their potential therapeutic applications, which span anti-malarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antitubercular activities. researchgate.netnih.gov The adaptability of the quinoline core allows for its hybridization with other bioactive molecules, creating novel compounds with potentially enhanced efficacy and unique mechanisms of action. ontosight.airesearchgate.net This has led to continuous efforts to develop new and improved synthetic routes to access diverse quinoline-based structures. nih.gov
The Role of Halogenation in Modulating Reactivity and Properties of Quinolines
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold is a powerful strategy for fine-tuning the molecule's physicochemical and biological properties. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The specific halogen and its position on the quinoline ring are critical factors that determine its influence. nih.gov
Fluorine, in particular, is a common feature in many modern pharmaceuticals due to its unique electronic properties and small size. In quinoline derivatives, a fluorine substituent can enhance biological activity and improve pharmacokinetic profiles. chim.itnih.gov The bromomethyl group, on the other hand, introduces a reactive site into the molecule. The carbon-bromine bond in a bromomethyl group is susceptible to nucleophilic substitution, making it a valuable handle for further chemical modifications and the construction of more complex molecular architectures. evitachem.com This reactivity allows for the facile introduction of various functional groups, expanding the chemical space accessible from a single halogenated precursor. evitachem.com
Overview of Research Trajectories for 2-(Bromomethyl)-6-fluoroquinoline
This compound has emerged as a compound of interest due to the combined features of a fluorine atom at the 6-position and a reactive bromomethyl group at the 2-position. evitachem.com This specific arrangement of substituents makes it a valuable intermediate in organic synthesis and medicinal chemistry. Research involving this compound often focuses on its use as a building block to synthesize a variety of more complex quinoline derivatives.
The primary research trajectory for this compound involves leveraging the reactivity of the bromomethyl group. evitachem.com This includes nucleophilic substitution reactions with amines, phenols, and other nucleophiles to create new carbon-nitrogen and carbon-oxygen bonds. evitachem.com These reactions are fundamental in creating libraries of novel compounds for biological screening. For instance, its reaction with various amines can lead to the synthesis of potential antimicrobial or anticancer agents. preprints.org The presence of the 6-fluoro substituent is often intended to enhance the biological potency of the final products. chim.itresearchgate.net
Chemical Properties of this compound
| Property | Value |
| CAS Number | 168083-35-0 |
| Molecular Formula | C10H7BrFN |
| Purity | Typically ≥98% |
| Physical State | Solid |
| Reactivity | The bromomethyl group is a key reactive site, readily undergoing nucleophilic substitution reactions. The compound is generally stable under standard laboratory conditions but may be sensitive to light and moisture. evitachem.com |
Structure
3D Structure
Properties
CAS No. |
168083-35-0 |
|---|---|
Molecular Formula |
C10H7BrFN |
Molecular Weight |
240.07 g/mol |
IUPAC Name |
2-(bromomethyl)-6-fluoroquinoline |
InChI |
InChI=1S/C10H7BrFN/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2 |
InChI Key |
UGPQPVWABPCSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CBr)C=C1F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Bromomethyl 6 Fluoroquinoline
Retrosynthetic Analysis and Strategic Disconnections for 2-(Bromomethyl)-6-fluoroquinoline
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available precursors. For this compound (I), two primary strategic disconnections are evident.
The most intuitive disconnection is at the C-Br bond of the bromomethyl group. This functional group interconversion (FGI) points to 6-fluoro-2-methylquinoline (B24327) (II) as the immediate precursor. The benzylic C-H bonds of the methyl group in compound (II) are activated for radical halogenation, a common and effective transformation.
The second major disconnection breaks the bonds of the quinoline (B57606) nucleus itself. The quinoline ring is a bicyclic heterocycle formed from a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.org Classical quinoline syntheses often involve the condensation of an aniline (B41778) derivative with a three-carbon component. Therefore, disconnecting the pyridine ring of precursor (II) leads back to 4-fluoroaniline (B128567) (III) and a suitable three-carbon synthon, such as crotonaldehyde (B89634) or its synthetic equivalent. This approach strategically places the fluorine atom at the desired position from the outset.
This retrosynthetic pathway simplifies the complex target molecule into commercially available starting materials: 4-fluoroaniline and simple carbonyl compounds. The forward synthesis would thus involve constructing the 6-fluoro-2-methylquinoline nucleus, followed by the selective bromination of the 2-methyl group.
Synthetic Routes to the Fluoroquinoline Nucleus
The formation of the 6-fluoro-2-methylquinoline core is the pivotal step in the synthesis. This can be achieved by applying classical quinoline ring-forming reactions to a fluorinated precursor or by introducing the fluorine atom onto a pre-existing quinoline ring.
Several named reactions, developed in the late 19th century, remain staples for quinoline synthesis and can be adapted for preparing fluorinated analogues. iipseries.orgorganicreactions.orgnih.gov
Doebner-von Miller Reaction : This is one of the most direct methods for synthesizing 2-methylquinolines. nih.gov It involves the reaction of an aniline (in this case, 4-fluoroaniline) with an α,β-unsaturated carbonyl compound. nih.govresearchgate.net The reaction of 4-fluoroaniline with crotonaldehyde, typically under strong acidic conditions (e.g., HCl or H₂SO₄) and often with an oxidant, would directly yield 6-fluoro-2-methylquinoline. A challenge with this method can be the acid-catalyzed polymerization of the unsaturated aldehyde, which can lower yields. nih.gov
Skraup Synthesis : The Skraup reaction is a classic method that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene (B124822) or arsenic acid). iipseries.orgwikipedia.org Using 4-fluoroaniline as the substrate would produce 6-fluoroquinoline (B108479). fordham.edu This product would then require a subsequent C-H functionalization step to introduce the methyl group at the 2-position, making this a less direct route to the desired precursor (II).
Combes Synthesis : This method produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org For the target precursor, 4-fluoroaniline would be reacted with acetylacetone.
Friedländer Synthesis : The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organicreactions.orgwikipedia.org To form 6-fluoro-2-methylquinoline, one could react 2-amino-5-fluorobenzaldehyde (B139799) with acetone (B3395972) or 2-amino-5-fluorophenyl methyl ketone with acetaldehyde (B116499) under base or acid catalysis. wikipedia.orgthieme-connect.comorganic-chemistry.org This method offers high regioselectivity as the substitution pattern is clearly defined by the starting materials.
While starting with a pre-fluorinated aniline is the most common and regioselective approach for synthesizing the 6-fluoro isomer, methods for the direct fluorination of the quinoline ring exist. However, achieving regioselectivity can be challenging.
Direct electrophilic fluorination of quinoline is difficult due to the deactivating nature of the nitrogen atom. acs.orgnih.gov More advanced methods for C-H fluorination have been developed. For instance, using Selectfluor® as a fluorine source under metal-free conditions has been reported for the C5-regioselective fluorination of 8-aminoquinoline (B160924) amides. rsc.org Other approaches have achieved fluorination at the C2 and C4 positions. acs.orgnih.gov While these methods are powerful, directing fluorination specifically to the C-6 position of an unsubstituted quinoline ring is not straightforward and often results in mixtures of isomers, making it a less synthetically viable route compared to using 4-fluoroaniline in a classical cyclization.
Introduction of the Bromomethyl Moiety at Position 2
The final step in the synthesis is the conversion of the 2-methyl group of 6-fluoro-2-methylquinoline into the target 2-(bromomethyl) group. This is typically achieved through a free-radical halogenation process.
The most effective and widely used method for this transformation is the Wohl-Ziegler reaction , which employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical initiation (UV light). wikipedia.orgthermofisher.commychemblog.com
The reaction proceeds via a free-radical chain mechanism: mychemblog.comchemistrysteps.com
Initiation : The radical initiator undergoes homolytic cleavage upon heating or irradiation to produce initial radicals. These radicals can then react with trace amounts of HBr or Br₂ to generate a bromine radical (Br•).
Propagation :
A bromine radical abstracts a hydrogen atom from the 2-methyl group of the quinoline. This step is highly selective for the benzylic position because the resulting radical is stabilized by resonance with the quinoline ring system.
The benzylic radical then reacts with a molecule of Br₂ to form the this compound product and a new bromine radical, which continues the chain. The molecular bromine (Br₂) is generated in situ from the reaction of NBS with HBr, a byproduct of the first propagation step. libretexts.orgyoutube.com Keeping the concentration of Br₂ and HBr low is crucial, as it suppresses competitive electrophilic addition of bromine to the aromatic rings. organic-chemistry.orgmasterorganicchemistry.com
Termination : The reaction ceases when two radicals combine.
The use of NBS is advantageous because it provides a low, steady concentration of bromine, favoring the desired radical substitution over electrophilic addition. masterorganicchemistry.com
While radical bromination with NBS is the most direct method, other synthetic routes can be envisioned.
One common alternative involves the synthesis of 2-(hydroxymethyl)-6-fluoroquinoline as an intermediate. This alcohol could potentially be synthesized by the oxidation of 6-fluoro-2-methylquinoline to 6-fluoroquinoline-2-carboxylic acid, followed by reduction of the carboxylic acid or its corresponding ester. The resulting 2-(hydroxymethyl) derivative can then be converted to the 2-(bromomethyl) compound using standard brominating agents for alcohols, such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).
Another approach involves building the bromomethyl functionality from different precursors. For example, a synthetic route starting from 4-chloroquinoline-2-one has been reported to produce 4-bromomethylquinoline-2(H)-one. google.com A similar strategy, if adapted, could potentially be used. Furthermore, electrophilic intramolecular cyclization of carefully designed precursors can also lead to the formation of bromomethyl-functionalized heterocyclic systems, although these are typically more complex, multi-step procedures. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound is a nuanced process, with the optimization of reaction conditions being paramount to achieving high yields and purity. The primary route to this compound involves the bromination of the precursor, 2-methyl-6-fluoroquinoline. This transformation is typically accomplished through radical substitution at the benzylic position of the methyl group.
A common and effective reagent for this purpose is N-Bromosuccinimide (NBS). evitachem.com The reaction is generally initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is carried out in a suitable solvent. The choice of solvent is critical; non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM) are often employed to facilitate the radical mechanism while minimizing side reactions. evitachem.comnih.gov
The reaction temperature plays a crucial role in the efficiency of the synthesis. While the Wohl-Ziegler bromination is often conducted under reflux conditions to ensure a sufficient rate of radical formation, careful control is necessary to prevent over-bromination, which can lead to the formation of 2-(dibromomethyl)- and 2-(tribromomethyl)-6-fluoroquinoline as byproducts. nih.gov
Recent advancements have also explored the use of Lewis acid catalysts to promote benzylic bromination under milder conditions. For instance, zirconium(IV) chloride has been shown to catalyze the bromination of toluene (B28343) derivatives with NBS at room temperature. nih.gov Another effective brominating agent that can be used in conjunction with a Lewis acid catalyst is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been found to increase the reaction rate significantly. nih.gov
The optimization of these parameters—reagent stoichiometry, catalyst choice and loading, solvent polarity, and reaction temperature and time—is essential for maximizing the yield of the desired this compound while suppressing the formation of unwanted side products.
Table 1: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Options and Considerations | Impact on Reaction |
| Brominating Agent | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Affects reactivity and selectivity. |
| Initiator/Catalyst | AIBN, Benzoyl Peroxide, Lewis Acids (e.g., ZrCl₄) | Initiates radical formation or activates the brominating agent. |
| Solvent | Carbon tetrachloride (CCl₄), Dichloromethane (DCM) | Influences radical stability and solubility of reactants. |
| Temperature | Room temperature to reflux | Controls reaction rate and potential for side reactions. |
| Reaction Time | Varies based on other parameters | Monitored to ensure complete conversion without over-bromination. |
Synthetic Strategies for Related 2-(Bromomethyl)quinoline (B1281361) Derivatives
The synthetic strategies for preparing 2-(bromomethyl)quinoline derivatives are diverse and often tailored to the specific substitution pattern of the quinoline ring. The fundamental approach remains the bromination of the corresponding 2-methylquinoline (B7769805) precursor. However, the electronic nature of the substituents on the quinoline nucleus can significantly influence the reactivity of the methyl group and the propensity for side reactions, such as aromatic bromination.
For instance, the presence of electron-donating groups on the quinoline ring can activate the aromatic system towards electrophilic attack, potentially leading to competing ring bromination. Conversely, electron-withdrawing groups can deactivate the ring, favoring the desired benzylic bromination.
Several established synthetic methods for constructing the quinoline core itself, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be employed to generate the necessary 2-methylquinoline precursors with various substitution patterns. evitachem.com Once the 2-methylquinoline is obtained, the subsequent bromination step can be optimized as described in the previous section.
Recent research has also focused on developing more efficient and environmentally friendly methods. This includes the use of cascade reactions where functionalized bromoquinolines are constructed in a one-pot synthesis from simpler starting materials, such as tetrahydroquinolines, using NBS as both an electrophile and an oxidant. nih.gov These methods offer the advantage of reducing the number of synthetic steps and purification procedures.
Furthermore, the resulting 2-(bromomethyl)quinoline derivatives are versatile intermediates that can undergo a variety of subsequent transformations. The reactive bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, to generate novel quinoline-based compounds with potential applications in various fields of chemistry. evitachem.com
Reactivity Profiles and Mechanistic Studies of 2 Bromomethyl 6 Fluoroquinoline
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary site of reactivity on 2-(bromomethyl)-6-fluoroquinoline is the benzylic carbon of the bromomethyl group. This position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent quinoline (B57606) ring and the good leaving group ability of the bromide ion.
S_N2 Reactions with Various Nucleophiles
The bromomethyl group readily undergoes bimolecular nucleophilic substitution (S_N2) reactions with a variety of nucleophiles. This concerted, single-step mechanism involves the backside attack of the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry if the carbon were chiral. While specific studies on this compound with a wide array of nucleophiles are not extensively documented in readily available literature, the principles of S_N2 reactions are well-established. Common nucleophiles such as amines, thiols, and alkoxides are expected to react efficiently to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the attacking species.
Table 1: Representative S_N2 Reactions of this compound
| Nucleophile | Product |
| Primary/Secondary Amine (R¹R²NH) | 2-((R¹R²N)methyl)-6-fluoroquinoline |
| Thiol (RSH) | 2-((RS)methyl)-6-fluoroquinoline |
| Alkoxide (RO⁻) | 2-((RO)methyl)-6-fluoroquinoline |
Formation of Quaternary Ammonium (B1175870) Salts and Other Derivatives
The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. In this S_N2 reaction, the tertiary amine acts as the nucleophile, displacing the bromide ion and forming a new carbon-nitrogen bond. This results in a permanently cationic species, with the positive charge on the nitrogen atom. The formation of these salts is a common strategy in medicinal chemistry to enhance the solubility and biological activity of molecules. For instance, the quaternization of the nitrogen in the quinoline ring itself can also occur under certain conditions, though the bromomethyl group is generally more reactive towards nucleophilic attack.
Cross-Coupling Reactions Involving the Bromine Atom
While the bromine atom in the bromomethyl group is primarily involved in nucleophilic substitution, the term "cross-coupling reactions involving the bromine atom" can be interpreted to mean reactions where this C-Br bond is cleaved and a new carbon-carbon or carbon-heteroatom bond is formed, often via an organometallic intermediate. However, the more common and well-documented cross-coupling reactions for aryl halides involve the direct substitution of a halogen on the aromatic ring. For the purpose of this article, we will consider palladium-catalyzed reactions that could potentially involve the bromomethyl group, while acknowledging that direct C(sp²)-Br cross-coupling is more prevalent for aryl bromides.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While these reactions typically involve aryl or vinyl halides, the principles can be extended to benzylic halides under specific conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. While typically used for C(sp²)-C(sp²) bond formation, modifications can allow for the coupling of benzylic halides. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base could potentially yield 2-(arylmethyl)-6-fluoroquinolines.
Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.org The reaction of this compound with an alkene, catalyzed by a palladium complex in the presence of a base, would be expected to produce a 2-allyl-6-fluoroquinoline derivative. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The coupling of this compound with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, would result in the formation of a 2-alkynyl-6-fluoroquinoline derivative. wikipedia.orgnih.govorganic-chemistry.org
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 2-(Arylmethyl)-6-fluoroquinoline |
| Heck | Alkene (R-CH=CH₂) | 2-(Allyl)-6-fluoroquinoline |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 2-(Alkynyl)-6-fluoroquinoline |
Other Metal-Catalyzed Coupling Transformations
Beyond palladium, other transition metals can catalyze cross-coupling reactions. For instance, nickel catalysts have been shown to be effective in various coupling reactions and can sometimes offer different reactivity or selectivity compared to palladium. Iron-catalyzed cross-coupling reactions have also gained prominence as a more sustainable alternative. However, specific examples of these reactions with this compound are not widely reported.
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, under forcing conditions, such reactions can occur. The directing effects of the existing substituents on the ring, the fluorine at position 6 and the bromomethyl group at position 2, will determine the regiochemical outcome of the substitution.
The fluorine atom at the 6-position is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, but its lone pairs can donate electron density through resonance to the ortho and para positions (positions 5 and 7 relative to the fluorine).
The 2-(bromomethyl) group is also deactivating due to the electron-withdrawing nature of the bromine atom and the sp³-hybridized carbon.
Considering the combined directing effects, electrophilic attack is most likely to occur at the positions activated by the fluorine atom and least deactivated by the quinoline nitrogen and the bromomethyl group. A detailed analysis of the resonance structures and electronic effects suggests that the most probable sites for electrophilic attack would be positions 5 and 8. For instance, in the nitration of 6-fluoroquinoline (B108479), substitution is expected to occur at these positions. A study on the nitration of N-protected tetrahydroquinoline showed that the position of nitration can be controlled by the choice of protecting group and reaction conditions, highlighting the subtle interplay of electronic and steric factors. researchgate.net
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reaction | Probable Position(s) of Substitution |
| Nitration (HNO₃/H₂SO₄) | 5 and 8 |
| Halogenation (X₂/FeX₃) | 5 and 8 |
| Sulfonation (SO₃/H₂SO₄) | 5 and 8 |
| Friedel-Crafts Alkylation/Acylation | Generally not favored due to deactivation |
It is important to note that Friedel-Crafts reactions are often unsuccessful on strongly deactivated aromatic rings like quinoline, and the Lewis acid catalyst can complex with the nitrogen atom, further deactivating the ring. wikipedia.orgnih.gov
Reactions of the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. However, its reactivity is tempered by the presence of the electron-withdrawing fluorine atom at the 6-position. This fluorine atom decreases the electron density on the quinoline ring system, including the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted quinoline.
One of the fundamental reactions of the quinoline nitrogen is quaternization, which involves the formation of a quinolinium salt through alkylation. In the case of this compound, the presence of the highly reactive bromomethyl group introduces the possibility of both intermolecular and intramolecular reactions. While the nitrogen is a potential nucleophile, the bromomethyl group is a potent electrophile, susceptible to attack by various nucleophiles.
Due to the reduced nucleophilicity of the quinoline nitrogen, intermolecular N-alkylation by a separate alkylating agent would require forcing conditions. However, a more likely reaction pathway is intermolecular self-alkylation, where the nitrogen atom of one molecule attacks the bromomethyl group of another, leading to the formation of a polymeric quinolinium salt.
A competing intramolecular reaction could, in principle, lead to the formation of a strained three-membered ring, but this is sterically and electronically unfavorable. Therefore, in the absence of other strong nucleophiles, the propensity for intermolecular reactions is higher.
Table 1: Predicted Reactivity of the Quinoline Nitrogen in this compound
| Reaction Type | Reactant | Predicted Product | Remarks |
| Intermolecular N-alkylation | External Alkyl Halide (R-X) | 1-Alkyl-2-(bromomethyl)-6-fluoroquinolinium halide | Requires forcing conditions due to reduced nitrogen nucleophilicity. |
| Intermolecular Self-alkylation | Another molecule of this compound | Poly-[N-(6-fluoroquinolin-2-ylmethyl)quinolinium bromide] | Likely to occur in the absence of other nucleophiles. |
| Intramolecular Cyclization | - | Aziridinium-type fused ring system | Sterically and electronically disfavored. |
Influence of Fluorine Substitution on Reactivity and Selectivity
The fluorine atom at the 6-position exerts a significant electronic influence on the reactivity and selectivity of this compound. As a strongly electronegative atom, it withdraws electron density from the quinoline ring system through both inductive (-I) and mesomeric (-M) effects.
This electron withdrawal has several key consequences:
Decreased Nucleophilicity of the Quinoline Nitrogen: As previously mentioned, the reduced electron density on the nitrogen atom makes it a weaker nucleophile and a weaker base. This deactivation is crucial in directing the course of reactions, particularly when competing nucleophilic centers are present.
Increased Electrophilicity of the Quinoline Ring: The electron-withdrawing nature of the fluorine atom makes the quinoline ring more susceptible to nucleophilic aromatic substitution (SNA_r) reactions, should a suitable leaving group be present at other positions. However, the primary site of nucleophilic attack remains the highly reactive bromomethyl group.
Enhanced Reactivity of the Bromomethyl Group: The electron-withdrawing effect of the 6-fluoro substituent can indirectly influence the reactivity of the 2-bromomethyl group. By withdrawing electron density from the entire quinoline system, it can slightly stabilize the transition state of nucleophilic substitution at the benzylic position, potentially accelerating the reaction rate compared to its non-fluorinated analog.
The position of the fluorine atom is also critical for selectivity. A 6-fluoro substituent primarily influences the electronic properties of the benzene portion of the quinoline ring. Its effect on the pyridine (B92270) part, where the nitrogen and the bromomethyl group are located, is transmitted through the fused ring system. This can lead to subtle but important differences in reactivity compared to quinolines with fluorine at other positions.
Mechanistic Investigations of Key Transformations
The primary and most studied transformation of this compound is the nucleophilic substitution at the bromomethyl group. evitachem.com This reaction proceeds via a mechanism that is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
The reaction with a nucleophile (Nu⁻) can be generalized as follows:
6-F-C₉H₅N-CH₂Br + Nu⁻ → 6-F-C₉H₅N-CH₂Nu + Br⁻
Two classical mechanisms are plausible for this transformation: S_N_2 and S_N_1.
S_N_2 Mechanism: This is a bimolecular nucleophilic substitution, where the attack of the nucleophile and the departure of the bromide leaving group occur in a single, concerted step. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given the primary nature of the carbon bearing the bromine atom, an S_N_2 pathway is highly probable for many reactions of this compound.
S_N_1 Mechanism: This is a unimolecular nucleophilic substitution that proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The first and rate-determining step is the cleavage of the C-Br bond to form a relatively stable benzylic-type carbocation, which is further stabilized by the adjacent quinoline ring. This carbocation is then rapidly attacked by the nucleophile. The S_N_1 mechanism is favored by weak nucleophiles, polar protic solvents that can solvate both the carbocation and the leaving group, and by factors that stabilize the carbocation. The presence of the electron-withdrawing 6-fluoro group would slightly destabilize the carbocation intermediate, making an S_N_1 pathway less likely than in the non-fluorinated analog, but it cannot be entirely ruled out, especially under solvolytic conditions.
Table 2: Plausible Mechanistic Pathways for Nucleophilic Substitution
| Mechanism | Key Features | Favorable Conditions | Influence of 6-Fluoro Group |
| S_N_2 | Concerted, one-step process. | Strong, unhindered nucleophiles; polar aprotic solvents. | Minimal direct effect, but may slightly enhance the electrophilicity of the carbon center. |
| S_N_1 | Two-step process via a carbocation intermediate. | Weak nucleophiles; polar protic solvents. | Destabilizes the carbocation intermediate, making this pathway less favorable. |
Detailed kinetic studies and computational analysis would be necessary to definitively elucidate the operative mechanism for specific reactions of this compound with various nucleophiles. Such studies would provide valuable insights into the transition state structures and the electronic effects of the 6-fluoro substituent on the reaction energetics.
Applications of 2 Bromomethyl 6 Fluoroquinoline As a Versatile Organic Building Block
Utility in the Synthesis of Complex Heterocyclic Systems
The reactivity of the bromomethyl group at the 2-position of the quinoline (B57606) ring is central to its utility as a building block. This group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. evitachem.com This reactivity allows for the facile introduction of various nucleophiles (containing oxygen, nitrogen, or sulfur), paving the way for the construction of more elaborate molecular architectures. This capability is fundamental to its application in creating complex heterocyclic systems, including fused and polycyclic structures. evitachem.comnih.gov
The synthesis of fused quinoline derivatives is a significant area of chemical research due to the interesting pharmaceutical and biological activities of these compounds. researchgate.net Tricyclic fused-quinolines, such as pyrroloquinolines, furoquinolines, and imidazoquinolines, are often synthesized through methods like transition metal catalysis or acid-catalyzed cyclizations. scilit.com
The 2-(bromomethyl) group in 2-(Bromomethyl)-6-fluoroquinoline serves as a key handle for initiating such cyclization reactions. For instance, reaction with a dinucleophile can lead to the formation of a new heterocyclic ring fused to the quinoline core. This strategic positioning of a reactive group facilitates the synthesis of diverse heteroannelated derivatives, which are valuable in drug research and development. researchgate.net The development of synthetic protocols for fused quinolines is an active area of research, with a focus on creating these complex structures efficiently. researchgate.net
Expanding on the theme of fused rings, this compound is an ideal starting material for building larger polycyclic aromatic nitrogen heterocycles. These structures are of interest not only for their potential biological activity but also for their applications in materials science. The synthesis of such compounds often involves coupling reactions where the bromomethyl group can be transformed and integrated into larger aromatic systems. evitachem.com For example, the hybridization of fluoroquinolones by introducing different heterocyclic moieties is a strategy used to generate novel molecules with potential as antitumor agents. nih.gov The creation of bis-fluoroquinolones, where two quinoline units are linked via a newly formed heterocycle, represents a specific application of this principle. nih.gov
Development of Fluorescent Probes and Labeling Reagents
Quinoline and its derivatives have long been recognized for their fluorescence properties and are extensively explored as scaffolds for fluorescent probes. crimsonpublishers.com These probes are indispensable tools in molecular biology and medicine for bioimaging applications. crimsonpublishers.com The nitrogen atom in the quinoline ring can be used to monitor interactions with target molecules through observable changes in fluorescence. nih.gov this compound serves as a key intermediate in the synthesis of these advanced analytical tools. evitachem.com
The rational design of fluorescent probes is crucial for developing sensors with high sensitivity and selectivity. nih.gov Several key principles guide the design of quinoline-based fluorescent tags. nih.govacs.org A common strategy involves creating a modular structure with distinct domains that can be independently modified to fine-tune the probe's properties. nih.govnih.gov
| Design Principle | Objective | Example Mechanism |
| Modular Domains | Allow for rational tuning of photophysical properties and structural diversity. nih.govnih.gov | A three-domain scaffold: one for polarization (e.g., an electron-donating group), and two for tuning properties and adding diversity. nih.gov |
| Control of TICT | Create "turn-on" probes that are non-fluorescent until they react with a target. researchgate.net | Design a molecule that favors a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, which is disrupted upon target binding, switching fluorescence "on". researchgate.net |
| Inclusion of Functional Groups | Enhance water solubility and biocompatibility for use in biological systems. acs.org | Incorporating carboxylic acid and thiol groups. acs.org |
| Photoinduced Electron Transfer (PET) | Develop "off-on" sensors where fluorescence is initially quenched. crimsonpublishers.com | A fluorophore is linked to a receptor with a quenching moiety. Binding of an analyte to the receptor inhibits the PET process, restoring fluorescence. crimsonpublishers.com |
A particularly innovative strategy involves controlling the Twisted Intramolecular Charge Transfer (TICT) process to create activatable probes that switch from a non-fluorescent "off" state to a highly fluorescent "on" state upon reacting with their biological target. researchgate.net Furthermore, incorporating specific functionalities like carboxylic acid or thiol groups can improve water solubility and provide a means for anchoring the probe to other molecules or nanostructures. acs.org
The versatility in the design of quinoline-based probes has led to their application in a wide range of biological imaging and assay contexts. These small-molecule probes offer significant advantages over protein-based reporters due to their small size, high sensitivity, and rapid response times. nih.gov
Researchers have successfully developed quinoline-based probes for various targets and environments:
pH Sensing: Probes have been designed to exhibit a unique two-stage fluorescence response to intracellular pH, enabling live-cell imaging of pH changes. nih.govnih.gov
Ion Detection: Specific probes have been created for the detection of metal ions such as Hg²⁺ and Al³⁺ in living cells. crimsonpublishers.com Other designs based on 8-carboxamidoquinoline are used for sensing Zn²⁺. ukm.my
Viscosity Imaging: Two-photon fluorescent probes have been developed that show a "turn-on" response to increases in viscosity, allowing for the imaging of intracellular viscosity in cells and zebrafish. crimsonpublishers.com
Enzyme and Biomolecule Detection: Fluorogenic probes have been engineered to detect specific enzymes, such as dipeptidyl peptidase 4 (DPP-4) in living cells and mouse tumors, and even in human clinical specimens. researchgate.net Another probe, SODO, was identified for its high selectivity in detecting and imaging Cu/Zn SOD during inflammatory responses in zebrafish. cas.cn
These applications highlight the power of the quinoline scaffold as a core component in the development of sophisticated tools for chemical biology and medical diagnostics. crimsonpublishers.comnih.gov
Precursor for Functional Materials Research
Beyond its applications in life sciences, the quinoline motif is an important structural component in the field of advanced functional materials. nih.gov The same synthetic versatility that makes this compound a valuable precursor for complex heterocycles and probes also applies to its use in materials science. The ability to undergo coupling reactions and serve as a building block for larger polycyclic aromatic systems is key to this role. evitachem.com Such extended π-systems are often prerequisites for desirable optical and electronic properties in organic materials. For example, 2-quinolones, which can be synthesized from quinoline precursors, are noted for their use in various functional materials. researchgate.net The development of novel quinoline derivatives continues to be a promising avenue for discovering materials with unique optical or electronic functionalities.
Components for Organic Electronic Devices (e.g., Organic Semiconductors, OLEDs)
There is no available research demonstrating the synthesis or characterization of organic semiconductors or OLEDs using this compound as a building block. The development of organic electronic materials often involves the strategic combination of electron-donating and electron-accepting moieties to tune the frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, the material's charge transport and emissive properties. While the 6-fluoroquinoline (B108479) core could be envisioned as an electron-accepting unit, its specific impact when linked via the 2-bromomethyl position has not been documented.
Role in Dye and Pigment Chemistry
Similarly, the application of this compound in the synthesis of dyes and pigments is not described in the available scientific literature. The development of novel dyes often relies on extending π-conjugated systems and introducing functional groups that influence color, solubility, and stability. The reactive bromomethyl group would allow for the covalent attachment of the 6-fluoroquinoline scaffold to other chromophoric or auxochromic groups. However, no studies have been found that report on the synthesis or the photophysical properties (such as absorption and emission spectra, quantum yields, or molar absorptivity) of dyes derived from this specific compound.
Exploration of Biological Activities and Structure Activity Relationships of 2 Bromomethyl 6 Fluoroquinoline Derivatives
Design and Synthesis of Novel Bioactive Quinoline (B57606) Scaffolds
The synthesis of these novel scaffolds often involves nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. This approach enables the introduction of a wide array of functional groups, each potentially contributing to the biological activity of the resulting molecule. For instance, the incorporation of different amine, thiol, or alcohol-containing moieties can lead to compounds with varied physicochemical properties and biological activities.
Fluoroquinolones, a class of antibiotics, are a prime example of how modifications to the quinolone core can lead to potent therapeutic agents. nih.govyoutube.com These synthetic drugs are known for their broad-spectrum antibacterial activity. nih.govyoutube.com The design of new quinoline derivatives often builds upon the established principles of fluoroquinolone chemistry, aiming to discover new compounds with improved efficacy or novel mechanisms of action.
To enhance the biological interactions of 2-(bromomethyl)-6-fluoroquinoline derivatives, medicinal chemists employ various derivatization strategies. These strategies focus on modifying the structure of the parent compound to optimize its binding affinity for specific biological targets, improve its pharmacokinetic properties, and reduce potential off-target effects.
One common strategy is the introduction of different substituents at the C-2 position by reacting this compound with a variety of nucleophiles. For example, reacting it with different amines can introduce diverse side chains that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target protein. The nature of the introduced substituent can significantly influence the compound's biological activity.
Another approach involves the modification of other positions on the quinoline ring. While the focus is on derivatives of this compound, it is important to note that substitutions at other positions, such as C-4 and C-7, have been shown to be critical for the activity of many quinoline-based drugs. nih.govnih.gov For instance, in the context of fluoroquinolones, the C-7 substituent is known to play a crucial role in determining the antibacterial spectrum and potency. nih.gov
The synthesis of these derivatives often involves multi-step reaction sequences. For example, a common synthetic route might involve the initial preparation of the this compound core, followed by a series of reactions to introduce the desired functional groups at various positions. The choice of synthetic methodology is critical to ensure high yields and purity of the final products. researchgate.net
The biological profile of this compound derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. The electronic and steric properties of these substituents can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for biological targets.
For example, the presence of a fluorine atom at the C-6 position, as in the parent compound, is a common feature in many clinically successful fluoroquinolone antibiotics. youtube.com This fluorine atom is known to enhance the antibacterial activity by improving the drug's penetration into bacterial cells and its interaction with the target enzymes, DNA gyrase and topoisomerase IV. youtube.com
The substituent at the C-2 position, introduced through the derivatization of the bromomethyl group, also plays a critical role in determining the biological activity. The size, shape, and functionality of this substituent can influence the compound's ability to bind to the active site of a target enzyme or receptor. For instance, the introduction of bulky or lipophilic groups at this position may enhance binding to hydrophobic pockets in a protein, while the incorporation of polar groups may facilitate interactions with hydrophilic residues.
Structure-activity relationship (SAR) studies are essential for understanding the impact of these substituent effects. nih.govgeorgiasouthern.edu By systematically varying the substituents and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features required for optimal activity. georgiasouthern.edu This information is then used to guide the design of new derivatives with improved potency and selectivity. georgiasouthern.edu
Research into Potential Biological Targets and Mechanisms of Action
The biological activity of this compound derivatives is determined by their interaction with specific molecular targets within a cell. Research in this area focuses on identifying these targets and elucidating the mechanisms by which the compounds exert their effects. This knowledge is crucial for the rational design of new drugs with improved therapeutic properties.
Quinolone compounds, in general, are known to target a variety of biological processes, including DNA synthesis, cell wall synthesis, and signal transduction pathways. nih.govnih.gov The specific targets and mechanisms of action of this compound derivatives are likely to be influenced by the nature of the substituents introduced during their synthesis.
A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. youtube.comnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. youtube.commdpi.com By inhibiting these enzymes, quinolones block DNA synthesis, leading to bacterial cell death. nih.govnih.gov
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process that is crucial for the initiation of DNA replication. youtube.commdpi.com
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. youtube.comnih.gov
Fluoroquinolones bind to the complex formed between the topoisomerase and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. nih.govnih.gov This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium. nih.gov
The development of novel quinoline derivatives often aims to create compounds that are potent inhibitors of both DNA gyrase and topoisomerase IV. nih.govnih.gov Dual-targeting inhibitors are believed to have a lower propensity for the development of bacterial resistance. nih.gov
Table 1: Key Enzymes in DNA Replication Targeted by Quinolones
| Enzyme | Function | Role in Bacteria |
| DNA Gyrase | Introduces negative supercoils into DNA | Essential for DNA replication and transcription |
| Topoisomerase IV | Decatenates daughter chromosomes | Necessary for chromosome segregation |
Beyond their effects on DNA topoisomerases, quinoline derivatives have been investigated for their ability to inhibit other enzymes and interact with various proteins. The diverse chemical space accessible through the derivatization of this compound opens up the possibility of discovering compounds with novel mechanisms of action.
For example, some quinoline derivatives have been shown to inhibit other enzymes involved in bacterial metabolism or virulence. The specific enzymes targeted will depend on the unique structural features of the derivative.
Furthermore, investigations into protein interactions can reveal novel cellular targets for these compounds. Techniques such as affinity chromatography and mass spectrometry can be used to identify proteins that bind to specific quinoline derivatives. Understanding these interactions can provide valuable insights into the compound's mechanism of action and potential therapeutic applications. For instance, some quinoline derivatives have been found to interact with proteins involved in cell wall synthesis, suggesting a polypharmacological effect. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies of Quinoline Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.govgeorgiasouthern.edu For this compound derivatives, SAR studies aim to identify the key structural features that govern their potency, selectivity, and pharmacokinetic properties. nih.gov
These studies typically involve the synthesis of a series of analogs where specific parts of the molecule are systematically modified. The biological activity of each analog is then evaluated, and the results are used to build a model that correlates structural changes with changes in activity.
For quinoline-based compounds, SAR studies have revealed the importance of various structural elements:
The Quinolone Core: The fundamental quinoline ring system is essential for the activity of many of these compounds.
The C-6 Fluoro Group: As mentioned earlier, the fluorine atom at the C-6 position is often crucial for potent antibacterial activity. youtube.com
The C-7 Substituent: In many fluoroquinolones, the substituent at the C-7 position significantly influences the antibacterial spectrum and potency. nih.gov
The C-2 Substituent: For derivatives of this compound, the nature of the group introduced at the C-2 position is a key determinant of biological activity.
By carefully analyzing the SAR data, medicinal chemists can design new derivatives with improved properties. For example, if a particular substituent at the C-2 position is found to increase potency, researchers can explore other similar substituents to further optimize the activity.
Positional Isomerism and Steric Hindrance Effects
The biological activity of quinoline derivatives is highly sensitive to the positioning of substituents on the quinoline ring. rsc.org The specific arrangement of functional groups, known as positional isomerism, can dramatically alter the molecule's interaction with biological targets. For instance, in a study of mannose-quinoline conjugates, different positional isomers exhibited varied antioxidant and antibacterial activities, with some isomers showing significant efficacy against P. aeruginosa and S. aureus. rsc.org
Steric hindrance, which refers to the spatial arrangement of atoms within a molecule and how it affects the molecule's ability to interact with a receptor or enzyme, also plays a crucial role. researchgate.net In the context of 6-fluoroquinoline (B108479) derivatives, modifications at the C-2 and C-4 positions have been shown to influence their antiplasmodial activity. nih.gov The size and placement of substituents can either facilitate or impede the binding of the molecule to its target, thereby affecting its biological function. For example, the introduction of bulky groups at certain positions may hinder the optimal orientation required for biological activity. Conversely, in some cases, a certain degree of steric bulk is necessary for a productive interaction. Research on fluoroquinolone antibiotics has established a foundational understanding of the structure-activity relationship, which guides the modification of the quinoline scaffold to enhance activity. researchgate.net
Electronic Properties and Lipophilicity Modulation
The electronic properties of substituents on the quinoline ring, whether they are electron-donating or electron-withdrawing, significantly impact the molecule's reactivity and interaction with biological targets. nih.gov The fluorine atom at the C-6 position in this compound is a strongly electronegative group, which can enhance binding affinity and modulate the pKa of the molecule, potentially leading to improved biological activity. nih.gov
Lipophilicity, often expressed as log P, is a critical parameter in drug design as it influences a compound's ability to cross cell membranes and reach its target. nih.gov The introduction of different substituents can modulate the lipophilicity of quinoline derivatives. For example, SAR studies on linezolid (B1675486) analogues revealed that more polar compounds showed a loss of activity, while an increase in lipophilicity correlated with enhanced antibacterial activity against Gram-positive strains. kcl.ac.uk However, excessively large aromatic substitutions can be detrimental to activity. kcl.ac.uk In the development of anti-HIV quinoline derivatives, higher lipophilicity was associated with the ability to reduce viral reservoirs in the brain. nih.gov The interplay between electronic effects and lipophilicity is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives.
Preclinical Research Avenues for Antimicrobial and Anticancer Potential
Derivatives of this compound are being investigated for their potential as both antimicrobial and anticancer agents. nih.govnih.gov The inherent properties of the fluoroquinolone core, combined with the reactive bromomethyl group at the C-2 position, provide a versatile platform for developing novel therapeutic agents.
In Vitro Studies against Bacterial Strains
Fluoroquinolones are known for their broad-spectrum antibacterial activity, and derivatives of this class are continuously being evaluated against various bacterial pathogens. researchgate.netnih.gov The in vitro efficacy of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacterial strains. nih.gov
Studies on various fluoroquinolones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. researchgate.net For instance, some novel des-F(6)-quinolones have shown potent activity against gram-positive cocci, with MIC90 values ranging from 0.025 to 6.25 µg/ml. nih.gov The activity of these compounds extends to respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis, with some derivatives showing high potency. researchgate.net The data from these in vitro studies are crucial for guiding the further development of this compound derivatives as effective antibacterial agents.
Table 1: Illustrative In Vitro Antibacterial Activity of Selected Fluoroquinolones
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| T-3811 | Methicillin-resistant S. aureus | 0.025 - 6.25 (MIC90) | nih.gov |
| T-3811 | Penicillin-resistant S. pneumoniae | 0.025 - 6.25 (MIC90) | nih.gov |
| Ciprofloxacin (B1669076) | P. aeruginosa | Potent activity | researchgate.net |
| Levofloxacin | H. influenzae | 0.03 (MIC90) | researchgate.net |
| Levofloxacin | M. catarrhalis | 0.06 (MIC50/90) | researchgate.net |
This table is for illustrative purposes and includes data for various fluoroquinolones to demonstrate the typical range of antibacterial activity.
Cytotoxicity Research in Cancer Cell Lines
The anticancer potential of quinoline derivatives is a significant area of preclinical research. nih.gov The cytotoxic effects of these compounds are evaluated in vitro against a variety of human cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound.
Research on quinoline-based compounds has shown promising results. For example, certain 6-bromoquinazoline (B49647) derivatives have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov One such derivative showed an IC50 value of 15.85 µM against MCF-7 cells, which was more potent than the standard drug Erlotinib. nih.gov Similarly, fluorinated indole (B1671886) derivatives have shown potent inhibitory activity against A549 (lung cancer) cells with an IC50 value as low as 0.8 µM. nih.gov The development of ciprofloxacin derivatives has also yielded compounds with broad-spectrum anticancer activity, with GI50 values in the low micromolar range across multiple cancer cell lines. nih.gov These findings underscore the potential of this compound derivatives as a basis for the design of novel anticancer agents.
Table 2: Illustrative Cytotoxicity of Selected Quinolone and Related Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| 6-Bromoquinazoline derivative (8a) | MCF-7 (Breast) | 15.85 | nih.gov |
| 6-Bromoquinazoline derivative (8a) | SW480 (Colon) | 17.85 | nih.gov |
| Fluorinated indole derivative (34b) | A549 (Lung) | 0.8 | nih.gov |
| Ciprofloxacin-chalcone hybrid (8) | Leukemia | 0.21 - 57.6 | nih.gov |
| Fluorinated pyrazolylbenzimidazole (55b) | A549, MCF-7, HeLa | 0.95 - 1.57 | nih.gov |
This table is for illustrative purposes and includes data for various quinoline-related derivatives to demonstrate the typical range of cytotoxic activity.
Computational and Theoretical Studies on 2 Bromomethyl 6 Fluoroquinoline and Its Derivatives
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For 2-(Bromomethyl)-6-fluoroquinoline, these studies offer insights into how its specific arrangement of atoms governs its chemical behavior.
The electronic structure of this compound is significantly influenced by its substituents: the quinoline (B57606) core, the fluorine atom, and the bromomethyl group. evitachem.com The fluorine atom at the 6-position is highly electronegative and acts as an electron-withdrawing group, affecting the electron density distribution across the aromatic quinoline ring system. evitachem.com The bromomethyl group at the 2-position introduces a reactive electrophilic center. evitachem.com
Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the LUMO, for instance, is a key descriptor in quantitative structure-activity relationship (QSAR) models for related fluoroquinolone derivatives, indicating its importance in accepting electrons during chemical reactions. researchgate.net The distribution of these frontier orbitals determines the most likely sites for nucleophilic and electrophilic attack. General principles of molecular orbital theory use labels such as sigma (σ) and pi (π), as well as notations indicating symmetry (g for gerade or even, and u for ungerade or odd) to describe the bonding and anti-bonding orbitals. youtube.com
Table 1: Summary of Electronic Features of this compound
| Feature | Description | Implication |
| Fluorine Atom (C6) | Highly electronegative, electron-withdrawing. | Modulates the electron density of the quinoline ring system. evitachem.com |
| Bromomethyl Group (C2) | Contains an electrophilic carbon and a good leaving group (Br⁻). | Primary site for nucleophilic substitution reactions. evitachem.com |
| Quinoline Core | Aromatic heterocyclic system. | Provides a rigid scaffold and participates in π-stacking interactions. |
| Frontier Orbitals | The HOMO and LUMO energy levels and distribution. | Key to predicting chemical reactivity and kinetic stability. For related compounds, LUMO energy is a critical parameter in activity models. researchgate.net |
Theoretical calculations can predict the reactivity of this compound. The presence of the bromomethyl group makes the molecule highly susceptible to nucleophilic substitution reactions, as the carbon atom bonded to the bromine is an electrophilic site. evitachem.com This allows for the synthesis of a wide range of derivatives by reacting it with various nucleophiles, such as amines and alcohols. evitachem.com
Transition state analysis, a key component of computational reaction modeling, would be used to calculate the energy barriers (activation energies) for these substitution reactions. By modeling the structure of the transition state—the highest energy point along the reaction coordinate—researchers can predict reaction rates and understand the detailed mechanism. While specific transition state analyses for this compound are not detailed in the surveyed literature, this approach is fundamental to computationally exploring its synthetic utility and potential metabolic pathways.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand), such as this compound or its derivatives, and a biological macromolecule (target), typically a protein or nucleic acid.
Molecular docking studies are crucial for predicting how a molecule might bind to a biological target. For derivatives of 6-fluoroquinoline (B108479), docking has been used to study the interactions with targets like Plasmodium falciparum elongation factor 2 (PfeEF2), providing insights for designing novel antimalarial agents. nih.gov Quinoline-based compounds are known to exert their biological effects through mechanisms like the inhibition of key enzymes or by intercalating into DNA. evitachem.com
A closely related compound, 4-Bromo-6-fluoroquinoline, serves as a synthetic intermediate for linrodostat, an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a target for anti-cancer treatments. ossila.com This suggests that derivatives of the 6-fluoroquinoline scaffold can be designed to interact with specific enzyme active sites, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that determine their inhibitory activity.
A molecule's three-dimensional shape, or conformation, is critical for its ability to bind to a target. Conformational analysis, often performed in conjunction with molecular dynamics simulations, explores the range of shapes a molecule can adopt. For a flexible molecule like this compound (due to the rotation around the C2-CH2Br bond), understanding its preferred conformations is essential for predicting its fit within a receptor's binding pocket.
Following docking, the strength of the interaction is quantified by predicting the binding affinity (or binding free energy). A lower binding energy value implies a more stable ligand-target complex and, generally, a more potent compound. These predictions help prioritize which derivatives are most promising for synthesis and experimental testing.
Predictive Modeling for Structure-Property and Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate a compound's chemical structure with its biological activity or physical properties. iosrjournals.orgresearchgate.net These models are vital in modern drug discovery for screening virtual libraries and designing more effective compounds. researchgate.net
For fluoroquinolone derivatives, QSAR studies have successfully created predictive models for antibacterial and antiplasmodial activities. researchgate.netnih.gov In a study on 2,4-disubstituted 6-fluoroquinolines, a robust QSAR model was developed using the genetic function approximation (GFA) technique. nih.gov This model demonstrated high predictive power, linking the chemical structures to their antiplasmodial activity. nih.gov Such models rely on calculating molecular descriptors—numerical values that encode information about the molecule's topology, geometry, and electronic properties. The best QSAR models for other fluoroquinolones have utilized electronic descriptors such as the charge on specific atoms and the energy of the LUMO, which were found to be critical for antibacterial activity. researchgate.net
Table 2: Statistical Parameters for a Predictive QSAR Model of 2,4-Disubstituted 6-Fluoroquinoline Derivatives
| Parameter | Value | Description |
| R² | 0.921 | The squared correlation coefficient, indicating the goodness of fit of the model. |
| R²adj | 0.878 | The adjusted R², which accounts for the number of descriptors in the model. |
| Q²cv | 0.801 | The leave-one-out cross-validation coefficient, indicating the internal predictive ability of the model. |
| R²pred | 0.901 | The predictive squared correlation coefficient for the external test set, indicating the model's ability to predict the activity of new compounds. |
| Data sourced from a study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents. nih.gov |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Bromomethyl 6 Fluoroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering a non-destructive window into the chemical environment of atomic nuclei. For 2-(bromomethyl)-6-fluoroquinoline, various NMR techniques are indispensable for a comprehensive characterization.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for delineating the carbon-hydrogen framework of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum, the protons of the quinoline (B57606) ring system and the bromomethyl group exhibit distinct signals. The aromatic protons typically appear in the downfield region, with their specific chemical shifts and coupling patterns providing information about their relative positions on the quinoline core. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to resonate at a characteristic chemical shift, influenced by the adjacent bromine atom and the quinoline ring.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum will show distinct signals for the carbons of the quinoline ring and the bromomethyl substituent. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern due to carbon-fluorine coupling. The chemical shifts provide crucial information for assigning the carbon skeleton of the molecule. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | Varies |
| C3 | Varies | Varies |
| C4 | Varies | Varies |
| C5 | Varies | Varies |
| C6 | - | Varies (Coupled to F) |
| C7 | Varies | Varies |
| C8 | Varies | Varies |
| C4a | - | Varies |
| C8a | - | Varies |
| -CH₂Br | Varies | Varies |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The table presents a general prediction.
Fluorine NMR (¹⁹F NMR) for Fluoroquinoline Characterization
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for characterizing this compound. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint for the fluoroquinoline structure. nih.govrsc.org The observed chemical shift and any coupling to neighboring protons or carbons can definitively confirm the position of the fluorine substituent on the quinoline ring.
2D NMR Techniques for Connectivity Assignments
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the quinoline ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound. chromatographyonline.com This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. chromatographyonline.com The experimentally determined monoisotopic mass can be compared to the calculated theoretical mass to confirm the molecular formula, C₁₀H₇BrFN. epa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling chromatographic separation techniques with mass spectrometry, such as GC-MS and LC-MS, allows for the analysis of complex mixtures and the confirmation of the identity of individual components. uv.esnih.gov For this compound, these techniques can be used to assess its purity and to study its fragmentation behavior. eurl-pesticides.eunih.gov
Table 2: Key Analytical Data for this compound
| Analytical Technique | Parameter | Observed/Expected Value |
| Molecular Formula | - | C₁₀H₇BrFN |
| Molecular Weight | - | 240.07 g/mol |
| Monoisotopic Mass | - | 238.9746 u |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic and aliphatic regions |
| ¹³C NMR | Chemical Shifts (ppm) | Aromatic and aliphatic regions |
| ¹⁹F NMR | Chemical Shift (ppm) | Characteristic shift for aryl fluoride |
| HRMS | m/z | [M+H]⁺, [M+Na]⁺, etc. |
| MS Fragmentation | Key Fragments | Loss of Br, CH₂Br, etc. |
This comprehensive analytical approach, combining various NMR and MS techniques, provides a robust and detailed characterization of this compound, ensuring its structural integrity and purity for further applications.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide a unique spectral fingerprint, confirming the presence of the quinoline core, the C-F bond, and the C-Br bond.
The IR spectrum is expected to show strong absorptions corresponding to the stretching and bending vibrations of the key functional groups. The aromatic C-H stretching vibrations of the quinoline ring typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic aromatic system are expected in the 1600-1450 cm⁻¹ region. A significant peak corresponding to the C-F stretch is anticipated in the 1250-1000 cm⁻¹ range, which is characteristic for aryl fluorides. The bromomethyl group (-CH₂Br) would be identified by its characteristic C-H stretching vibrations (around 2950-2850 cm⁻¹) and a C-Br stretching vibration, which typically appears in the far-infrared region (600-500 cm⁻¹).
Raman spectroscopy complements IR by detecting non-polar or symmetric bond vibrations more effectively. The aromatic ring system of the quinoline core would produce strong Raman signals. The symmetric stretching of the C-Br bond would also be Raman active.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H (-CH₂) | Stretch | 2960-2850 |
| Aromatic C=C / C=N | Stretch | 1600-1450 |
| C-F (Aryl) | Stretch | 1250-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for compounds with conjugated systems like quinoline. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic quinoline nucleus.
The parent quinoline molecule exhibits distinct absorption bands. The introduction of substituents alters the position and intensity of these bands. The fluoro group at the 6-position and the bromomethyl group at the 2-position will act as auxochromes, causing shifts in the absorption maxima (λ_max). Specifically, the fluorine atom, through its electron-donating resonance effect, is likely to cause a bathochromic (red) shift of the absorption bands. Studies on similar fluoroquinolone antibiotics show significant UV absorption in the 270-330 nm range, which is characteristic of the quinoline chromophore. nist.gov For instance, ciprofloxacin (B1669076) and enrofloxacin, which also contain a fluoro-substituted quinoline core, exhibit absorption maxima around 280 nm and 277 nm, respectively. nist.gov Therefore, this compound is predicted to have strong absorbance in this region, confirming the presence of the conjugated aromatic system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity of this compound, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, 3-bromomethyl-2-chloro-quinoline, provides a valuable reference. The structure of this analogue was determined to be in the triclinic crystal space group P-1. researchgate.net The analysis confirmed the planarity of the quinoline ring system and identified intra- and intermolecular hydrogen bonding interactions that stabilize the crystal packing. researchgate.net
A similar analysis for this compound would be expected to reveal a nearly planar quinoline ring system. The analysis would precisely locate the positions of the bromine and fluorine atoms relative to the quinoline core. Furthermore, it would elucidate any intermolecular interactions, such as C-H···F or C-H···N hydrogen bonds, and potential π-π stacking between the quinoline rings of adjacent molecules, which govern the crystal lattice structure.
Table 2: Illustrative Crystal Data Parameters (Based on Analogue)
| Parameter | Description | Example Value (from 3-bromomethyl-2-chloro-quinoline) researchgate.net |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Triclinic |
| Space Group | The symmetry group of the crystal. | P-1 |
| a, b, c (Å) | The lengths of the unit cell axes. | a=6.587, b=7.278, c=10.442 |
| α, β, γ (°) | The angles of the unit cell. | α=83.59, β=75.42, γ=77.39 |
| Z | The number of molecules per unit cell. | 2 |
Chromatographic Purity Analysis and Separation Techniques (e.g., HPLC, GC, TLC)
Chromatographic techniques are indispensable for separating this compound from reaction intermediates, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). nih.gov The retention time of the compound would be characteristic under specific conditions (flow rate, temperature, mobile phase composition), and the peak area would be proportional to its concentration. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring reaction progress and assessing purity. nih.gov For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The compound's retention factor (Rf) value is a key identifier.
Gas Chromatography (GC) could also be used if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities.
Table 3: Example HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
Future Research Directions and Unaddressed Challenges in 2 Bromomethyl 6 Fluoroquinoline Research
Development of Greener Synthetic Routes
The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. A key future direction is the development of more environmentally benign and sustainable methods for the synthesis of 2-(bromomethyl)-6-fluoroquinoline. This involves exploring alternative energy sources and solvent systems.
Key Strategies:
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, offer a promising green alternative. These techniques can lead to higher yields, shorter reaction times, and reduced waste. An iodine-mediated mechanochemical process for synthesizing multi-substituted quinoline derivatives has been reported, which could be adapted for this compound.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to cleaner products and higher yields in shorter timeframes. The development of microwave-assisted protocols for the key cyclization and functionalization steps in the synthesis of this compound would be a significant advancement.
Aqueous Synthesis: The use of water as a solvent is highly desirable from an environmental perspective. Research into developing water-based synthetic routes, potentially utilizing catalysts like magnetically recoverable Fe3O4 nanoparticles, could revolutionize the production of quinoline derivatives.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Adapting the synthesis of this compound to a flow process could enable more efficient and sustainable large-scale production.
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the bromomethyl group and the quinoline core offers a vast playground for exploring novel chemical transformations. Future research will likely focus on developing new catalytic systems to functionalize this compound in innovative ways.
Emerging Catalytic Approaches:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This technology could be employed to generate radical intermediates from this compound, enabling a range of previously inaccessible transformations.
Transition Metal Catalysis: While traditional cross-coupling reactions are well-established, there is still room for innovation. The development of novel catalysts based on earth-abundant metals (e.g., iron, copper) to replace precious metals (e.g., palladium) would be a significant step forward. Furthermore, iridium-catalyzed C-H borylation has been successfully applied to 6-fluoroquinolines, opening up avenues for further functionalization. nih.gov
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Engineering enzymes to perform specific transformations on the this compound scaffold could lead to highly efficient and enantioselective syntheses of complex derivatives.
Expanded Applications in Emerging Fields
While the primary focus of quinoline research has been in medicinal chemistry, the unique electronic and structural properties of this compound make it an attractive candidate for applications in other cutting-edge fields.
Potential Application Areas:
Supramolecular Chemistry: The quinoline nitrogen can act as a hydrogen bond acceptor, and the aromatic rings can participate in π-π stacking interactions. These features make this compound a valuable building block for the construction of complex supramolecular architectures such as molecular cages, polymers, and sensors.
Catalysis: The quinoline motif can serve as a ligand for transition metal catalysts. By judiciously modifying the this compound scaffold, it may be possible to develop novel catalysts with unique reactivity and selectivity for a variety of organic transformations.
Materials Science: The fluorescent properties of the quinoline core suggest potential applications in the development of organic light-emitting diodes (OLEDs), chemical sensors, and imaging agents. The bromomethyl group provides a convenient handle for incorporating the quinoline fluorophore into larger molecular systems.
Addressing Drug Resistance Mechanisms via Novel Quinoline Derivatives
The emergence of drug-resistant strains of bacteria and cancer cells is a major global health concern. Quinolines have a long history as therapeutic agents, and novel derivatives of this compound could play a crucial role in combating drug resistance.
Strategies to Overcome Resistance:
Development of P-glycoprotein Inhibitors: P-glycoprotein is a key transporter protein responsible for multidrug resistance in cancer cells. Novel quinoline derivatives have been shown to inhibit P-glycoprotein, thereby reversing drug resistance. nih.govmdpi.com this compound can serve as a scaffold for the design and synthesis of new P-glycoprotein inhibitors.
Targeting Novel Biochemical Pathways: To circumvent existing resistance mechanisms, new drugs must target different cellular pathways. By functionalizing this compound with various pharmacophores, it may be possible to create compounds that act on novel biological targets.
Combination Therapies: Quinoline derivatives can be used in combination with existing drugs to enhance their efficacy and overcome resistance. For instance, a quinoline derivative could be used to inhibit a resistance mechanism while another drug kills the pathogen or cancer cell.
Advanced Computational Methods for De Novo Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. De novo design algorithms, which generate novel molecular structures from scratch, can be used to design new this compound derivatives with desired properties.
Computational Design Approaches:
Structure-Based Design: If the three-dimensional structure of a biological target is known, computational methods can be used to design molecules that bind to the active site with high affinity and selectivity. This approach can be used to design new enzyme inhibitors or receptor antagonists based on the this compound scaffold.
Ligand-Based Design: In the absence of a target structure, ligand-based methods can be used to design new molecules based on the properties of known active compounds. nih.gov Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis can guide the design of more potent and selective derivatives of this compound.
Machine Learning and Artificial Intelligence: AI-powered algorithms can analyze vast datasets of chemical and biological information to identify novel drug candidates. These methods can be used to predict the biological activity, toxicity, and pharmacokinetic properties of virtual this compound derivatives, thereby accelerating the drug discovery process.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(bromomethyl)-6-fluoroquinoline, and what are their mechanistic considerations?
- Answer : The synthesis typically involves bromination of a pre-functionalized quinoline scaffold. For example, 6-fluoroquinoline derivatives can undergo radical bromination at the methyl position using reagents like N-bromosuccinimide (NBS) under UV light or thermal initiation . Alternatively, nucleophilic substitution reactions (e.g., replacing a hydroxyl group with bromine via PBr₃) are viable. Mechanistically, radical bromination proceeds through a chain reaction involving initiation, propagation (H abstraction and Br transfer), and termination steps. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like di-brominated species .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm bromomethyl (-CH₂Br) and fluorine substituents. The deshielding effect of fluorine and bromine aids in peak assignment .
- HPLC-MS : To assess purity (>95% is typical for research-grade material) and detect trace impurities (e.g., unreacted starting materials or degradation products) .
- Elemental Analysis : Validate molecular formula (C₁₀H₈BrFN) .
Q. What are the stability considerations for storing this compound?
- Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Decomposition products (e.g., hydrobromic acid or oxidized quinoline derivatives) can form if exposed to humidity, detectable via TLC or GC-MS .
Advanced Research Questions
Q. How can reaction yields be optimized for bromomethylation of 6-fluoroquinoline derivatives?
- Answer : Yield optimization requires balancing steric and electronic factors:
- Solvent Selection : Use non-polar solvents (e.g., CCl₄) to favor radical bromination over ionic pathways .
- Catalyst Screening : Transition-metal catalysts (e.g., FeCl₃) may accelerate bromine activation .
- Temperature Control : Moderate heating (40–60°C) minimizes side reactions like C-F bond cleavage .
- Data-Driven Approach : Design of Experiments (DoE) methodologies can systematically evaluate variables (e.g., reagent stoichiometry, reaction time) .
Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?
- Answer : Contradictions in NMR or MS data often arise from:
- Tautomerism : Quinoline rings may exhibit tautomeric shifts in solution, altering peak positions. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .
- Impurity Interference : Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Answer : Density Functional Theory (DFT) calculations model:
- Electrophilicity : The bromomethyl group’s susceptibility to nucleophilic attack (e.g., in Suzuki-Miyaura coupling) .
- Steric Maps : Visualize spatial hindrance around reactive sites to design ligands or catalysts .
- Reaction Pathways : Simulate intermediates and transition states to identify rate-limiting steps .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
- Answer : Scale-up issues include:
- Exothermic Reactions : Bromination reactions may require controlled cooling to prevent runaway exotherms .
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .
- Waste Management : Brominated byproducts require neutralization (e.g., NaHCO₃) before disposal via certified waste handlers .
Q. How do researchers differentiate between regioisomers in bromomethylated quinolines?
- Answer : Techniques include:
- NOE NMR : Detect spatial proximity of substituents to assign regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula differences between isomers .
- Chromatographic Retention Times : Reverse-phase HPLC with UV detection (e.g., at 254 nm) can separate isomers based on polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
